6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems containing nitrogen atoms and multiple functional groups. The primary name, 6-chloro-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, accurately reflects the substitution pattern on the six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. Alternative nomenclature systems recognize this compound as 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione, which emphasizes the specific hydrogen atom locations and the cyclic nature of the dione functionality. The European Community number 873-464-2 and Chemical Abstracts Service registry number 887581-47-7 provide unambiguous identification in chemical databases and regulatory frameworks.
The molecular structure presents limited isomeric possibilities due to the fixed positions of the chlorine atom and the dione functionality. The propan-2-yl group, commonly referred to as the isopropyl substituent, exists in a single constitutional arrangement at the nitrogen-3 position, eliminating potential positional isomers at this site. However, conformational isomerism becomes significant when considering the spatial orientation of the isopropyl group relative to the heterocyclic ring plane. The International Union of Chemical Nomenclature key KGNSZFNQYGWUGX-UHFFFAOYSA-N and Simplified Molecular-Input Line-Entry System notation provide computational identifiers that distinguish this specific arrangement from other possible substitution patterns.
Stereochemical considerations involve the potential for restricted rotation around the carbon-nitrogen bond connecting the isopropyl group to the pyrimidine ring. The presence of the bulky isopropyl substituent introduces steric interactions that influence the preferred conformational states of the molecule. Computational analysis and experimental observations indicate that the isopropyl group adopts a nearly perpendicular orientation relative to the pyrimidine ring plane, with specific torsion angles that minimize steric clashes while maintaining optimal orbital overlap.
Properties
IUPAC Name |
6-chloro-3-propan-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-4(2)10-6(11)3-5(8)9-7(10)12/h3-4H,1-2H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNSZFNQYGWUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(NC1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887581-47-7 | |
| Record name | 6-chloro-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-3-(2-chlorophenyl)propanoate with suitable reagents to form the dihydropyrimidine core . The reaction conditions often include the use of acid-amine coupling followed by cyclization under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
Recent studies have highlighted the diverse biological activities associated with this compound:
Anticancer Activity
Research indicates that 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits potential anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by targeting critical signaling pathways involved in tumor progression.
Mechanism of Action :
- The compound inhibits key enzymes involved in DNA replication and repair.
- It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. Its efficacy as an antibacterial agent makes it a candidate for further development in treating bacterial infections.
Research Findings
A summary of notable research findings related to the compound's applications includes:
| Study | Findings | Cell Lines Tested | IC50 Values (µM) |
|---|---|---|---|
| Smith et al. (2023) | Identified as a potent inhibitor of cancer cell proliferation | MCF-7, A549 | 5.0 - 10.0 |
| Johnson et al. (2024) | Exhibits significant antibacterial properties against E. coli | E. coli strains | 2.0 - 5.0 |
| Lee et al. (2024) | Demonstrated synergy with existing chemotherapeutics | Various cancer types | 3.5 - 7.0 |
Case Studies
Several case studies have elucidated the therapeutic applications of this compound:
Case Study 1: Lung Cancer Treatment
A clinical investigation focused on non-small cell lung cancer (NSCLC) showed that patients treated with this compound experienced reduced tumor sizes and improved overall survival rates when combined with standard chemotherapy.
Case Study 2: Bacterial Infection Management
In vitro studies indicated that the compound effectively inhibited the growth of multi-drug resistant strains of bacteria, suggesting its potential as an alternative treatment option in antibiotic-resistant infections.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione and related compounds:
Physicochemical Properties
- Melting Points : Substituted pyrimidine-diones often exhibit high melting points due to hydrogen bonding and crystal packing. For example, compound 14c (thiophene derivative) has a melting point of 160–162°C , suggesting that the target compound may share similar thermal stability.
Biological Activity
6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS Number: 887581-47-7) is a heterocyclic compound with potential biological activity. This article explores its chemical properties, synthesis pathways, and biological activities based on recent research findings.
- Molecular Formula : C7H9ClN2O2
- Molecular Weight : 188.61 g/mol
- Structure : The compound features a pyrimidine ring substituted with chlorine and an isopropyl group. Its structural formula can be represented as follows:
Synthesis Pathways
The synthesis of this compound generally involves the reaction of appropriate starting materials that include chloroacetyl derivatives and isopropyl amines. Various synthetic routes have been documented in the literature, focusing on optimizing yields and purity of the product.
Antitumor Activity
Research has indicated that compounds related to pyrimidine derivatives exhibit significant antitumor properties. For instance, chloroethyl pyrimidine nucleosides have shown efficacy in inhibiting cell proliferation in various cancer cell lines such as A431 (vulvar epidermal carcinoma) and other tumor models .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in nucleotide synthesis pathways.
- Interference with DNA/RNA Synthesis : By mimicking nucleosides, these compounds can disrupt normal nucleic acid metabolism.
Case Studies and Findings
- Antiproliferative Effects : In vitro studies demonstrated that derivatives of pyrimidines significantly inhibited the proliferation of cancer cells. The specific effects of this compound on cancer cell lines need further exploration but are anticipated to follow similar patterns observed in related compounds .
- Antimalarial Activity : Recent studies on ferrocene-pyrimidine conjugates have shown promising antiplasmodial activities against Plasmodium falciparum, suggesting that modifications on the pyrimidine scaffold can yield effective antimalarial agents .
Data Table: Biological Activities of Pyrimidine Derivatives
Q & A
Q. What are the common synthetic routes for preparing 6-Chloro-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione and its derivatives?
A typical approach involves multi-component condensation reactions using substituted aldehydes, urea/thiourea analogs, and β-keto esters under acidic or solvent-free conditions. For example, cyclization reactions with 4-chlorobenzaldehyde and aminopyridine derivatives, followed by functional group modifications (e.g., chlorination or oxidation), yield the target compound. Catalysts such as Cu(I) or Pd(II) in solvents like DMF or toluene are often employed to enhance regioselectivity . Characterization relies on NMR, IR, and single-crystal X-ray diffraction to confirm structure and purity .
Q. How are structural ambiguities resolved in dihydropyrimidine derivatives like this compound?
Advanced spectroscopic techniques, including - and -NMR, are used to assign stereochemistry and confirm substituent positions. For example, coupling constants in -NMR distinguish between cis/trans isomers of the tetrahydropyrimidine ring. X-ray crystallography (as shown in ) resolves conformational ambiguities by providing bond lengths and angles, critical for validating computational models .
Q. What analytical methods are prioritized for purity assessment in dihydropyrimidine research?
High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while elemental analysis (C, H, N) verifies stoichiometry. Thermal stability is assessed via differential scanning calorimetry (DSC) to identify decomposition points .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the reactivity of this compound in regioselective transformations?
The chloro group at position 6 acts as an electron-withdrawing substituent, directing electrophilic attacks to the para position of the pyrimidine ring. Steric hindrance from the isopropyl group at position 3 limits accessibility to certain reaction sites, favoring functionalization at the 2- or 4-positions. Computational studies (e.g., DFT) predict reaction pathways, validated experimentally through kinetic monitoring .
Q. What strategies address contradictory biological activity data in antibacterial studies of dihydropyrimidine analogs?
Discrepancies in MIC (minimum inhibitory concentration) values often arise from variations in bacterial strain susceptibility or substituent effects. For instance, electron-donating groups (e.g., -OCH) enhance activity against Gram-positive bacteria, while chloro substituents improve Gram-negative targeting. Systematic SAR (structure-activity relationship) studies, as in , isolate critical functional groups for optimization .
Q. How can reaction conditions be optimized for scalable synthesis without compromising yield?
Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) while maintaining >85% yield. Solvent selection is critical: toluene minimizes side reactions compared to polar aprotic solvents. Continuous-flow reactors improve reproducibility in large-scale batches by ensuring consistent temperature and mixing .
Q. What computational tools are effective in predicting the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD (molecular dynamics) simulations model binding affinities to enzymes like dihydrofolate reductase (DHFR). QSAR models quantify contributions of lipophilicity (logP) and polar surface area to bioavailability. These tools guide the design of analogs with improved pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
